1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Urea derivatives have been synthesized for potential applications in medicinal chemistry, such as inhibitors for acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. For example, flexible urea compounds with varying spacer lengths have been evaluated for antiacetylcholinesterase activity, indicating the importance of structural optimization in designing effective enzyme inhibitors (Vidaluc et al., 1995).
Metal Chelating Effects and Enzyme Inhibition
Certain urea derivatives, such as tetrahydropyrimidine-5-carboxylates, have been synthesized and tested for their metal chelating effects and inhibitory profiles against enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the potential of urea derivatives in developing treatments for conditions where enzyme inhibition is beneficial (Sujayev et al., 2016).
Chemical Synthesis and Environmental Applications
Urea compounds are also pivotal in chemical synthesis techniques, offering environmentally friendly and cost-effective methods. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in synthetic chemistry and potential environmental applications (Thalluri et al., 2014).
Antiproliferative and Antimicrobial Activities
Novel urea and bis-urea derivatives have been explored for their biological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties. These studies demonstrate the utility of urea derivatives in developing new therapeutic agents for cancer and infectious diseases (Perković et al., 2016).
Urease Inhibition for Medical Applications
Isoindolin-1-one derivatives as urease inhibitors have been synthesized, showcasing significant inhibitory activities. Urease inhibitors are crucial in the treatment of diseases caused by urease-producing pathogens, illustrating another important application of urea derivatives in medicine (Peytam et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLPKGQIDDUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.